molecular formula C14H18BrNO3 B5567800 4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine

4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine

Cat. No. B5567800
M. Wt: 328.20 g/mol
InChI Key: BLBRIQHCTOCPQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compound “(4-Bromo-2,6-dimethylphenoxy)acetic acid” has the empirical formula C10H11BrO3 and a molecular weight of 259.10 . The SMILES string representation is Cc1cc(Br)cc©c1OCC(O)=O .


Physical And Chemical Properties Analysis

The related compound “(4-Bromo-2,6-dimethylphenoxy)acetic acid” is a solid at room temperature . It has a molecular weight of 259.1 .

Scientific Research Applications

Efficient Synthesis Routes and Medicinal Chemistry Applications

  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis : A study detailed the synthesis of a beta-amino alcohol effective as a chiral moderator for lithium cyclopropylacetylide addition to an unprotected N-acylketimine, demonstrating an efficient route to DPC 963, a second-generation NNRTI drug candidate (Kauffman et al., 2000).

  • Antimicrobials Synthesis : Another research highlighted the synthesis of potent antimicrobials, including arecoline derivatives, through bromination of 3-acetylpyridine, showcasing the utility of morpholine derivatives in antimicrobial drug synthesis (Kumar, Sadashiva, & Rangappa, 2007).

Advanced Materials and Chemical Synthesis

  • Ionic Liquids Development : Research on the synthesis and characterization of 4-benzyl-4-methylmorpholinium salts explored their physicochemical properties, cytotoxicity, and potential as biomass solvents, indicating the versatility of morpholine derivatives in creating new material solutions (Pernak et al., 2011).

  • Anion Exchange Membranes for Energy Applications : A study on morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide) anion exchange membranes demonstrated their potential in hydrogen energy applications, highlighting the role of morpholine derivatives in enhancing the performance of energy materials (Gao et al., 2020).

Biochemical Studies and Ligand Development

  • Bromodomain Ligands : Investigation into 3,5-dimethylisoxazole as a novel acetyl-lysine bioisostere for displacing acetylated histone-mimicking peptides from bromodomains provides insights into the development of selective inhibitors for epigenetic regulation, showcasing the chemical versatility of morpholine derivatives in biochemical ligand development (Hewings et al., 2011).

Safety and Hazards

The related compound “(4-Bromo-2,6-dimethylphenoxy)acetic acid” has the following hazard statements: H315-H319-H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBRIQHCTOCPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,6-dimethylphenoxy)-1-(morpholin-4-yl)ethanone

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